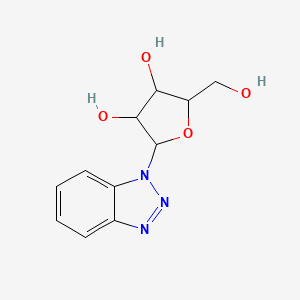
1,6-Digalloyl-beta-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,6-Digalloyl-beta-D-glucopyranose involves the transfer of the galloyl-moiety of β-glucogallin (1-O-galloyl-β-D-glucopyranose) specifically to the 6-position of the same compound, yielding 1,6-di-O-galloyl-β-D-glucopyranose . This reaction is catalyzed by cell-free extracts from oak (Quercus robur) leaves .Molecular Structure Analysis
The systematic IUPAC name for this compound is (2 S ,3 R ,4 S ,5 S ,6 R )-3,4,5-Trihydroxy-6- { [ (3,4,5-trihydroxybenzoyl)oxy]methyl}oxan-2-yl 3,4,5-trihydroxybenzoate .Chemical Reactions Analysis
Levoglucosan (1,6-anhydro-β-D-glucopyranose) (LG) is an anhydrous sugar formed as a major product during pyrolysis of cellulose . It can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural, and styrene directly or through a glucose intermediate via chemical, catalytic, and biochemical processes .Properties
| { "Design of the Synthesis Pathway": "The synthesis of 1,6-Digalloyl-beta-D-glucopyranose can be achieved through the reaction of beta-D-glucopyranose with gallic acid in the presence of a catalyst.", "Starting Materials": [ "beta-D-glucopyranose", "Gallic acid", "Catalyst" ], "Reaction": [ "Step 1: Dissolve beta-D-glucopyranose and gallic acid in a solvent such as water or ethanol.", "Step 2: Add a catalyst such as sulfuric acid or hydrochloric acid to the solution.", "Step 3: Heat the mixture to a temperature of around 80-100°C and stir for several hours.", "Step 4: Allow the mixture to cool and then filter the resulting solid.", "Step 5: Wash the solid with a solvent such as ethanol to remove any impurities.", "Step 6: Dry the solid to obtain 1,6-Digalloyl-beta-D-glucopyranose." ] } | |
CAS No. |
23363-08-8 |
Molecular Formula |
C20H20O14 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C20H20O14/c21-8-1-6(2-9(22)13(8)25)18(30)32-5-12-15(27)16(28)17(29)20(33-12)34-19(31)7-3-10(23)14(26)11(24)4-7/h1-4,12,15-17,20-29H,5H2/t12-,15-,16+,17-,20+/m1/s1 |
InChI Key |
LYGRISUQIZNHGM-IVABAYMNSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O |
SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O |
melting_point |
204-206°C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


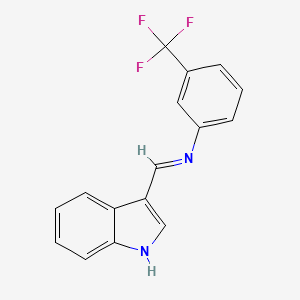
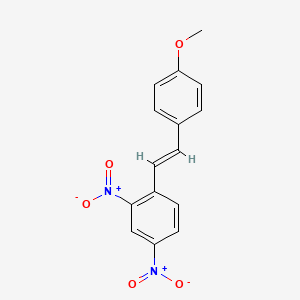

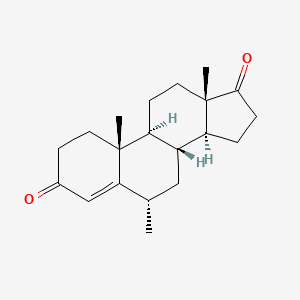
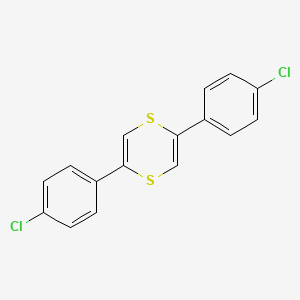
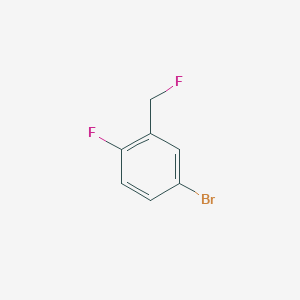
![2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B1654387.png)
![Methyl 5-bromo-4-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1654391.png)
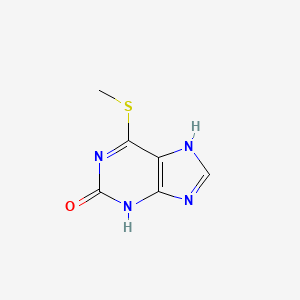
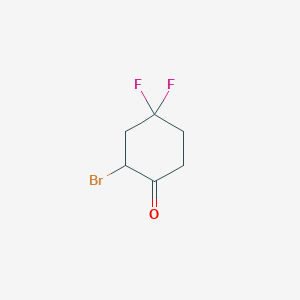
![{[(Methylsulfanyl)methanimidoyl]amino}amine hydrochloride](/img/structure/B1654394.png)
